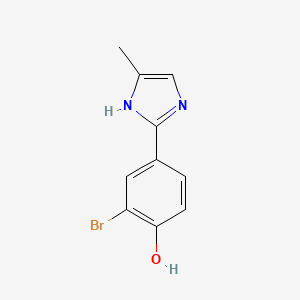
ACHROMOPEPTIDASE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Achromopeptidase is a lysyl endopeptidase, originally isolated from a soil bacterium . It has a broad range of bacteriolytic activity and is known to lyse the cell walls of many Gram-positive organisms that are resistant to lysozyme such as Streptococcus faecalis and Micrococcus luteus, as well as a number of Gram-negative organisms . It has been shown to contain two different bacteriolytic proteases, alp3 (α-lytic protease) and blp4 (β-lytic protease) .
Synthesis Analysis
Achromopeptidase has been used in a sample preparation methodology for enzymatic lysis and sample heating for low-resource, point-of-care applications . It has been shown to be effective in the rapid lysis of a Gram-positive bacterium (Staphylococcus aureus) and an RNA virus (human respiratory syncytial virus) using a dried lysis enzyme mixture .Molecular Structure Analysis
Achromopeptidase is composed of 65% β-sheets and 10% α-helical structures . It has a molecular weight of approximately 27 kDa .Chemical Reactions Analysis
Achromopeptidase has been used in an instrument-free chemical heater system for rapid lysis of a Gram-positive bacterium (Staphylococcus aureus) and an RNA virus (human respiratory syncytial virus) .Physical And Chemical Properties Analysis
Achromopeptidase is a bacteriolytic enzyme and belongs to the serine protease family . It is effective for the lysis of gram-positive bacteria compared to lysozyme . Its activity is inhibited in the presence of heavy metals .Mechanism of Action
Achromopeptidase hydrolyzes a number of proteins, notably proteins on the surface of Gram-positive bacteria . It contains two bacteriolytic proteases, alp3 (α-lytic protease) and blp4 (β-lytic protease). Alp cleaves both the junction bond between the polysaccharide and the peptide moiety in addition to the D-Ala-Gly and Gly-Gly peptide bonds in peptidoglycan . Blp has particular specificity for cleavage of Gly-X bonds .
Safety and Hazards
Future Directions
Achromopeptidase has been used in the development of point-of-care nucleic acid tests . When Achromopeptidase is immobilized on nitrocellulose paper, it retains its enzymatic function and can easily and rapidly be activated using agitation . This opens new possibilities for paper-based Point-of-Care (POC) devices .
properties
CAS RN |
123175-82-6 |
|---|---|
Product Name |
ACHROMOPEPTIDASE |
Molecular Formula |
C9H9NO6S |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




